molecular formula C13H16O4 B8277919 4-(Acetyloxy)-3-tert-butylbenzoic acid CAS No. 23369-93-9

4-(Acetyloxy)-3-tert-butylbenzoic acid

Cat. No. B8277919
M. Wt: 236.26 g/mol
InChI Key: ZRUSFTUXJNHKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05261953

Procedure details

A mixture of 82.0 g of 2-tert-butyl-4-methylphenol, 140.0 g of acetic anhydride and 3.0 g of hydrobromic acid (48%) is heated at 90° C. for 1 hour. 280.0 g of acetic acid, 2.5 g of cobalt(II) acetate (tetrahydrate) and 2.5 g of manganese(II) bromide (tetrahydrate) are added, and oxygen (30 ml/min) is passed through the solution at 110° C. The acetic acid is partially removed by applying a vacuum. The reaction mixture which remains is poured into 500 ml of water and filtered, giving 99.5 g (84%) of the product in the form of colourless crystals having a melting point of from 180° to 182° C.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
280 g
Type
reactant
Reaction Step Three
Name
cobalt(II) acetate
Quantity
2.5 g
Type
catalyst
Reaction Step Three
Quantity
2.5 g
Type
catalyst
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=C(C)[CH:8]=[CH:7][C:6]=1O)([CH3:4])([CH3:3])[CH3:2].C([O:16][C:17](=[O:19])[CH3:18])(=O)C.O=O.[C:22]([OH:25])(=[O:24])[CH3:23]>C([O-])(=O)C.[Co+2].C([O-])(=O)C.[Br-].[Mn+2].[Br-].Br>[C:22]([O:25][C:6]1[CH:7]=[CH:8][C:18]([C:17]([OH:16])=[O:19])=[CH:10][C:5]=1[C:1]([CH3:4])([CH3:3])[CH3:2])(=[O:24])[CH3:23] |f:4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C)O
Name
Quantity
140 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
3 g
Type
catalyst
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
280 g
Type
reactant
Smiles
C(C)(=O)O
Name
cobalt(II) acetate
Quantity
2.5 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Br-].[Mn+2].[Br-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is passed through the solution at 110° C
CUSTOM
Type
CUSTOM
Details
The acetic acid is partially removed
ADDITION
Type
ADDITION
Details
The reaction mixture which remains is poured into 500 ml of water
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C(=O)O)C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 99.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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